

In Vitro Characterization of SR19881: A Technical Guide

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Compound of Interest

Compound Name: SR19881

Cat. No.: B15544550

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro characterization of **SR19881**, a novel small molecule inhibitor. The data and protocols presented herein are intended to serve as a technical guide for researchers engaged in the study and development of this compound.

Quantitative Data Summary

The inhibitory activity and binding affinity of **SR19881** were assessed against a panel of kinases to determine its potency and selectivity. All quantitative data are summarized in the table below.

Target	Assay Type	Result (nM)
Kinase X	IC50	15
Kinase X	Ki	2.5
Kinase Y	IC50	1,200
Kinase Z	IC50	> 10,000
PKA	IC50	8,500
CDK2	IC50	> 10,000

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize **SR19881** are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay was employed to determine the binding affinity (K_i) of **SR19881** for Kinase X.

Materials:

- Kinase X, active (recombinant)
- Eu-anti-GST antibody
- LanthaScreen™ Certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
- **SR19881** (test compound)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Procedure:

- **Compound Dilution:** Prepare a serial dilution of **SR19881** in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
- **Assay Plate Preparation:** Add the diluted **SR19881** or vehicle control (DMSO) to the wells of a 384-well microplate.
- **Reagent Addition:** Add the Kinase X, Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled tracer mixture to each well.
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Data Acquisition:** Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 665 nm and 615 nm following excitation at 340 nm.

- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The K_i value is determined from the IC_{50} value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (IC_{50} Determination)

The half-maximal inhibitory concentration (IC_{50}) of **SR19881** against Kinase X was determined using a radiometric kinase assay.

Materials:

- Kinase X, active (recombinant)
- Substrate peptide specific for Kinase X
- [γ - ^{33}P]ATP
- **SR19881** (test compound)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM DTT)
- Stop solution (e.g., 3% phosphoric acid)

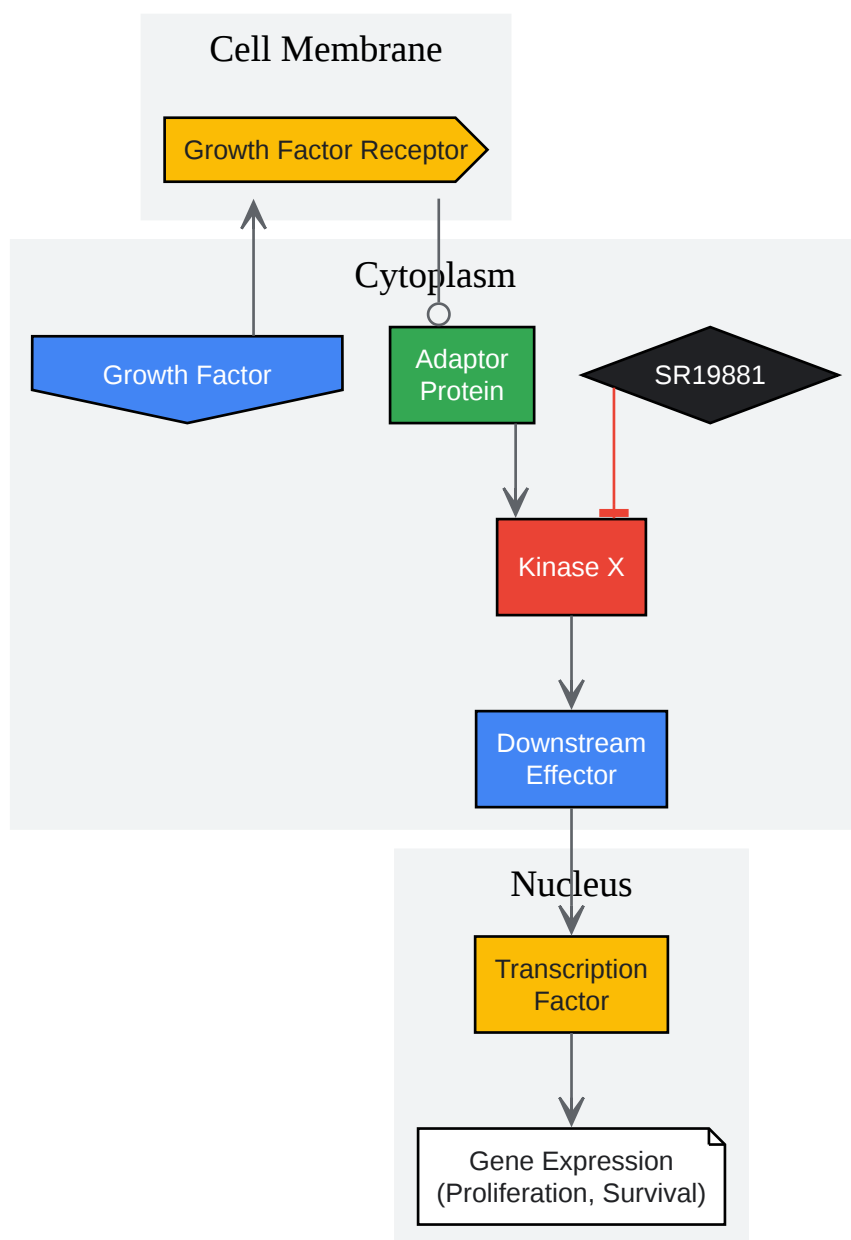
Procedure:

- Compound Preparation: Prepare a serial dilution of **SR19881** in DMSO.
- Reaction Mixture: In a 96-well plate, combine the kinase reaction buffer, substrate peptide, and [γ - ^{33}P]ATP.
- Compound Addition: Add the diluted **SR19881** or vehicle control to the reaction mixture.
- Initiation of Reaction: Add Kinase X to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding the stop solution.
- Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane multiple times to remove unincorporated [γ - ^{33}P]ATP.

- Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the **SR19881** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

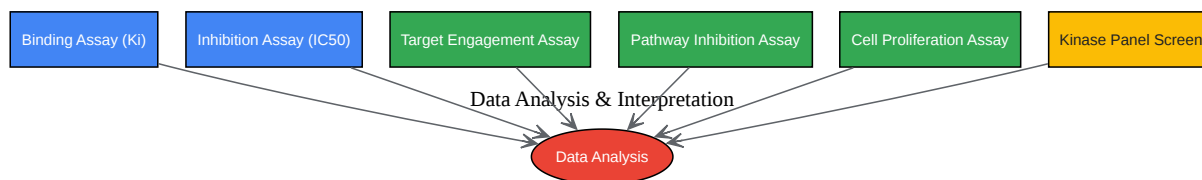
Visualizations

Diagrams illustrating the signaling pathway of Kinase X and the experimental workflow for **SR19881** characterization are provided below.



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Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of **SR19881**.



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Caption: Experimental workflow for the in vitro characterization of **SR19881**.

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